N-heptylcyclopent-2-en-1-amine
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Overview
Description
N-heptylcyclopent-2-en-1-amine is an organic compound that belongs to the class of amines It features a cyclopentene ring with an amine group attached to the second carbon and a heptyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopent-2-en-1-amine with heptyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyclopent-2-en-1-amine and heptyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, generating a nucleophilic amine anion that subsequently attacks the heptyl bromide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-heptylcyclopent-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
N-heptylcyclopent-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-heptylcyclopent-2-en-1-amine depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-amine: Lacks the heptyl chain, making it less hydrophobic.
N-heptylcyclopentane: Lacks the amine group, reducing its reactivity in certain chemical reactions.
N-heptylaniline: Contains a benzene ring instead of a cyclopentene ring, altering its electronic properties.
Uniqueness
N-heptylcyclopent-2-en-1-amine is unique due to the combination of a cyclopentene ring, an amine group, and a heptyl chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
6291-57-2 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-heptylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-2-3-4-5-8-11-13-12-9-6-7-10-12/h6,9,12-13H,2-5,7-8,10-11H2,1H3 |
InChI Key |
UXKLRERGWBDUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1CCC=C1 |
Origin of Product |
United States |
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